N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethylsulfanyl)benzamide
Description
This compound features a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused to a benzamide moiety substituted with an ethylsulfanyl group at the 2-position. Its molecular formula is C₁₇H₁₅N₂O₃S₂ (inferred from analogs in ), with a molecular weight of approximately 360–370 g/mol . The tricyclic system incorporates oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-2-23-14-6-4-3-5-10(14)16(20)19-17-18-11-7-12-13(22-9-21-12)8-15(11)24-17/h3-8H,2,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINLCSKJKVLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethylsulfanyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of high-throughput reactors and continuous flow systems to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
N-{4,6-dioxa-10-thia-12-azatricyclo[...]dodeca...yl}-4-methoxybenzamide () shares the tricyclic core but differs in the benzamide substituent (4-methoxy vs. 2-ethylsulfanyl). Key distinctions include:
The ethylsulfanyl group may reduce solubility in aqueous media but improve blood-brain barrier penetration compared to the methoxy analog .
Heteroatom Modifications in Tricyclic Systems
2,6-Dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane () lacks sulfur but shares oxygen and nitrogen in its tricycle. Conversely, sulfur’s larger atomic radius and lower electronegativity in the target compound may stabilize charge-transfer interactions or metal coordination .
10H-2,7-Diazaphenothiazines () feature dual nitrogen atoms in a phenothiazine-like scaffold.
Functional Group Additions in Related Tricycles
In contrast, the target compound’s single nitrogen and sulfur atoms balance polarity and lipophilicity, suggesting broader pharmacokinetic applicability .
1-(4,5-Dinitro-10-azatricyclo[...]dodeca-trien-10-yl)-2,2,2-trifluoro-ethanone () contains nitro and trifluoroacetyl groups, which are strongly electron-withdrawing.
Sulfur-Containing Derivatives
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]dodeca...en-10-yl)sulfanyl]acetamide () shares a sulfur-rich tricyclic system but incorporates a prop-2-enyl group and acetamide chain. The target compound’s ethylsulfanyl-benzamide moiety offers a less sterically hindered structure, which may improve binding to flat enzymatic pockets compared to bulkier analogs .
Computational and Experimental Insights
- Similarity Metrics : Tanimoto and Dice indices () indicate moderate structural similarity (~0.6–0.7) between the target compound and 4-methoxy/hexaazatricyclic analogs, primarily due to shared tricyclic cores. Lower similarity (~0.4–0.5) is observed with nitro- or prop-2-enyl-substituted derivatives .
- Synthetic Routes: Analogous to methods in , the target compound’s synthesis likely involves cyclocondensation of aminodiols or thiol-containing precursors, followed by benzamide coupling. Purification challenges (e.g., sulfur oxidation) may arise compared to oxygenated analogs .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethylsulfanyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure that integrates both sulfur and oxygen atoms. Its molecular formula is , with a molecular weight of 316.34 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The tricyclic structure allows for unique binding properties that may inhibit certain enzymatic activities or modulate receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could potentially interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens, indicating its potential as an antibiotic agent.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects in preclinical models, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A recent study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.
- Table 1: Antimicrobial Activity Results
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anti-inflammatory Study :
- In a murine model of inflammation, treatment with the compound reduced paw edema significantly compared to control groups.
- Table 2: Inflammatory Response Measurement
Treatment Group Paw Edema (mm) Reduction (%) Control 5.2 - Compound Treatment 3.1 40% -
Cytotoxicity Assessment :
- Evaluation against various cancer cell lines revealed IC50 values suggesting significant cytotoxicity.
- Table 3: Cytotoxicity Data
Cell Line IC50 (µM) HeLa 15 MCF-7 20
Q & A
Q. Critical parameters :
- Temperature control : Elevated temperatures (>100°C) during cyclization improve reaction rates but risk decomposition .
- pH and solvent polarity : Use of polar aprotic solvents (e.g., DMF) and neutral pH stabilizes intermediates .
- Purification : Gradient HPLC or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Advanced: How can contradictions between spectroscopic data (NMR/X-ray) and computational models be resolved?
Discrepancies often arise due to dynamic effects (e.g., tautomerism) or crystal-packing forces. Methodological approaches include:
- Cross-validation : Compare experimental NMR chemical shifts (¹H, ¹³C) with DFT-calculated values (B3LYP/6-31G* basis set) to identify conformational discrepancies .
- X-ray crystallography : Resolve ambiguities in bond lengths/angles via single-crystal analysis (e.g., C–C bond precision: ±0.005 Å ).
- Dynamic NMR : Detect slow-exchange processes (e.g., ring puckering) by variable-temperature NMR .
Basic: What methodologies are optimal for 3D structural elucidation of the tricyclic core?
- X-ray crystallography : Provides atomic-resolution data (R factor <0.05) for bond geometry and stereochemistry. For example, symmetry codes and refinement protocols (SHELXL97) are critical for accuracy .
- Solid-state NMR : ¹³C CP/MAS NMR clarifies hydrogen-bonding networks in the crystal lattice .
- Computational modeling : Molecular mechanics (MMFF94) or DFT simulations validate torsional angles and non-covalent interactions .
Advanced: How can the electronic effects of the ethylsulfanyl substituent on bioactivity be assessed experimentally?
- Spectroscopic probes :
- Reactivity assays : Compare hydrolysis rates under basic conditions (pH 9–12) to assess steric/electronic contributions .
- SAR studies : Correlate substituent electronic parameters (Hammett σ values) with bioactivity trends in enzyme inhibition assays .
Advanced: What strategies minimize by-products during tricyclic core formation?
- Catalyst optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to reduce homocoupling by-products .
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of diene to dienophile in Diels-Alder steps to prevent oligomerization .
- In situ monitoring : Real-time FTIR tracks intermediate consumption, enabling rapid adjustment of reaction conditions .
Advanced: How to establish SAR when bioactivity data conflicts with structural analogs?
- Meta-analysis : Pool bioactivity data from analogs (e.g., methoxy vs. ethylsulfanyl derivatives) and apply multivariate regression to identify key descriptors (e.g., LogP, polar surface area) .
- Free-energy perturbation (FEP) : Computational models predict binding affinity differences caused by minor structural variations .
- Crystallographic docking : Align X-ray structures of target proteins (e.g., kinases) with the compound to identify steric clashes or unfavorable interactions .
Basic: What analytical techniques confirm the purity and identity of the final compound?
- HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (retention time: 12.3 min) and ESI-MS for mass confirmation (theoretical [M+H]⁺: 485.12) .
- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., %C: 59.3, %S: 6.6) .
- Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C) .
Advanced: How can AI-driven tools optimize reaction pathways for scale-up?
- Retrosynthetic planning : Platforms like Chematica propose routes with minimal steps and high atom economy .
- Process simulation : COMSOL Multiphysics models heat/mass transfer to prevent hotspots in batch reactors .
- Bayesian optimization : Iteratively adjust parameters (e.g., temperature, catalyst loading) to maximize yield in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
